2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-piperidin-1-yl-2-thiophen-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNXYLXQMWUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
An In-depth Technical Guide to the Chemical Properties of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Foreword: Navigating the Known and the Inferred
In the landscape of drug discovery and chemical research, it is not uncommon to encounter compounds with significant theoretical potential but a limited footprint in published literature. 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is one such molecule. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It is important to state at the outset that direct experimental data for this specific molecule is scarce. Therefore, this document has been constructed with a dual approach: presenting established principles of chemical reactivity and analysis, while simultaneously leveraging data from closely related, well-characterized structural analogs to infer the properties and behavior of the title compound. This methodology provides a robust and scientifically grounded framework for initiating research on this promising chemical entity.
Molecular Architecture and Physicochemical Profile
The structure of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine combines three key pharmacophores: a thiophene ring, a piperidine ring, and a flexible ethylamine linker. This combination is of significant interest in medicinal chemistry, as thiophene is a well-known bioisostere for the phenyl ring, and the piperidine moiety is a common scaffold in a vast array of pharmaceuticals.[1]
The molecule possesses a chiral center at the carbon atom bonded to both the thiophene and piperidine rings, meaning it can exist as a racemic mixture of two enantiomers. The presence of two basic nitrogen atoms—a primary amine and a tertiary amine—will significantly influence its physicochemical properties, such as solubility and pKa.
Table 1: Predicted Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₁H₁₈N₂S | - |
| Molecular Weight | 210.34 g/mol | - |
| XLogP3 | 1.5 - 2.0 | Inferred from analogs like 2-phenyl-2-(piperidin-1-yl)ethanamine[2] |
| Topological Polar Surface Area (TPSA) | 38.5 Ų | Calculated |
| Hydrogen Bond Donors | 1 (primary amine) | - |
| Hydrogen Bond Acceptors | 2 (primary and tertiary amines) | - |
| pKa (most basic) | 9.5 - 10.5 (primary amine) | General amine pKa values |
| pKa (least basic) | 8.0 - 9.0 (tertiary amine) | General amine pKa values |
Note: These values are estimations and should be confirmed experimentally.
Synthesis and Purification: A Proposed Pathway
While a specific synthesis for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is not readily found in the literature, a plausible and efficient route can be designed based on established organic chemistry principles. A logical approach involves the synthesis of a key intermediate, 2-(piperidin-1-yl)-2-(thiophen-2-yl)acetonitrile, followed by its reduction to the target primary amine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)acetonitrile (Intermediate)
-
To a stirred solution of thiophene-2-carbaldehyde (1.0 eq) in methanol (5 mL/mmol) at 0 °C, add piperidine (1.0 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the corresponding iminium ion intermediate.
-
In a separate flask, dissolve potassium cyanide (1.1 eq) in water (2 mL/mmol) and cool to 0 °C.
-
Slowly add the iminium ion solution to the potassium cyanide solution.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
Step 2: Reduction to 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
-
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. This procedure must be conducted by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.
-
Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.
-
Dissolve the crude nitrile intermediate from Step 1 in anhydrous THF (5 mL/mmol) and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude target amine.
Purification Protocol
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column packed in a suitable solvent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol, such as a gradient of 0-10% methanol in dichloromethane).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.
Analytical Characterization Workflow
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.
Caption: Workflow for analytical characterization.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Thiophene Protons: 3 distinct signals in the aromatic region (~6.9-7.4 ppm).- CH(N)(S) Proton: 1 proton, likely a triplet or dd, around 3.5-4.5 ppm.- CH₂N (primary) Protons: 2 protons, likely complex multiplet, around 2.8-3.2 ppm.- Piperidine Protons: Multiple signals in the aliphatic region (~1.4-2.8 ppm).- NH₂ Protons: Broad singlet, 2 protons, variable chemical shift. |
| ¹³C NMR | - Thiophene Carbons: 4 signals in the aromatic region (~120-145 ppm).- CH(N)(S) Carbon: 1 signal around 60-70 ppm.- CH₂N (primary) Carbon: 1 signal around 40-50 ppm.- Piperidine Carbons: 3 distinct signals in the aliphatic region (~24, 26, 50-55 ppm). |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 211.12. |
| IR Spectroscopy | - N-H Stretch (primary amine): Two bands around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Around 2850-3000 cm⁻¹.- N-H Bend (primary amine): Around 1600-1650 cm⁻¹.- C-S Stretch (thiophene): Around 600-800 cm⁻¹. |
Reactivity and Potential Biological Significance
Chemical Reactivity
The presence of two nucleophilic nitrogen atoms and an aromatic thiophene ring dictates the reactivity of this molecule.
-
Primary Amine: This group can readily undergo acylation, alkylation, and reductive amination reactions. It will also form salts with acids, which can be useful for purification or formulation.
-
Tertiary Amine: The piperidine nitrogen is also basic and can form salts. It is susceptible to quaternization with alkyl halides.
-
Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although it is generally less reactive than furan or pyrrole. Reactions like halogenation or acylation would likely occur at the 5-position.[3]
Inferred Biological Profile and Potential Applications
The structural motifs within 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine are present in numerous biologically active compounds.
-
CNS Activity: The piperidine ring is a core component of many central nervous system (CNS) active drugs, including antipsychotics and analgesics.[1] The overall structure bears some resemblance to inhibitors of monoamine transporters.[4]
-
Antimicrobial/Antifungal Activity: Thiophene derivatives are known to possess a wide spectrum of antimicrobial and antifungal properties.[5]
-
Anti-inflammatory Activity: Many compounds containing a thiophene nucleus have demonstrated anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[6]
Caption: Relationship between chemical scaffolds and potential biological activities.
Safety and Handling
As a novel chemical entity, 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine represents a molecule of considerable interest at the intersection of established pharmacophores. While direct experimental data remains to be published, this guide provides a robust, inferred framework for its synthesis, purification, and characterization. The proposed protocols and predicted data, grounded in the behavior of analogous compounds, offer a solid starting point for researchers. The potential for this compound in CNS disorders, infectious diseases, or inflammatory conditions warrants its empirical investigation. Future work should focus on the validation of the proposed synthetic route, full spectroscopic characterization, and screening for biological activity to unlock the therapeutic potential of this novel chemical entity.
References
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Moldb. (n.d.). 2-(Piperidin-1-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine. Retrieved February 24, 2026, from [Link]
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An In-depth Technical Guide to the 2-Amino-1-aryl-1-piperidine Scaffold: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Elusive Identity of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
In the landscape of chemical research and development, the unique identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number is the global standard for this purpose.[1] Our investigation into the specific compound, 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine, did not yield a designated CAS number in publicly accessible databases. This suggests that the compound may be a novel chemical entity that has not yet been registered.
The process of obtaining a CAS number for a new substance involves submitting detailed information about the compound's structure, composition, and other identifying characteristics to the Chemical Abstracts Service.[2][3] This ensures that each new chemical substance is assigned a unique and unambiguous identifier.[4]
While the specific data for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is not available, its core structure belongs to the broader, and therapeutically significant, class of 2-amino-1-aryl-1-piperidine derivatives. This guide will, therefore, provide a comprehensive overview of this chemical scaffold, drawing upon data from closely related analogues to offer insights into its synthesis, characterization, and potential applications in drug discovery.
Introduction to the 2-Amino-1-aryl-1-piperidine Scaffold
The piperidine ring is a foundational structural motif in medicinal chemistry, present in a wide array of pharmaceuticals and natural products.[5][6] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for creating three-dimensional structures that can interact with biological targets.[7] When combined with an aryl group, such as a thiophene, and an aminoethyl side chain, the resulting 2-amino-1-aryl-1-piperidine scaffold presents a rich pharmacophore with potential for diverse biological activities. These derivatives have been explored for their utility in a range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[8][9]
Physicochemical Properties and Stereochemistry
The physicochemical properties of 2-amino-1-aryl-1-piperidine derivatives are critical to their biological function. Key parameters include:
-
Basicity (pKa): The presence of two nitrogen atoms—one in the piperidine ring and one in the primary amine—means these compounds are basic. The specific pKa values will be influenced by the nature of the aryl group and any other substituents.
-
Lipophilicity (LogP/LogD): The balance between the polar amine groups and the nonpolar aryl and piperidine rings will determine the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.
-
Stereochemistry: The carbon atom to which the piperidine ring, aryl group, and aminoethyl chain are attached is a chiral center. Therefore, these compounds exist as enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities and toxicological profiles. The synthesis and separation of individual enantiomers are, therefore, crucial steps in the development of these compounds as therapeutic agents.
Synthesis Strategies
The synthesis of 2-amino-1-aryl-1-piperidine derivatives can be achieved through various synthetic routes. A common approach involves the use of multi-component reactions or sequential addition and cyclization strategies.[10] A generalized synthetic workflow is outlined below.
Caption: Potential mechanism of action for anticancer piperidine derivatives.
Anti-inflammatory Properties
Thiophene derivatives are known to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [11][12][13]The combination of a thiophene ring with a piperidine scaffold could lead to novel anti-inflammatory agents.
Analytical Characterization
The structural elucidation and purity assessment of 2-amino-1-aryl-1-piperidine derivatives are performed using a combination of analytical techniques. [14]
| Technique | Purpose | Typical Observations |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Characteristic chemical shifts for the aromatic (thiophene), piperidine, and ethylamine protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | A molecular ion peak corresponding to the compound's mass, along with fragment ions resulting from the cleavage of the piperidine ring or side chain. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating a high degree of purity. Retention time is dependent on the column and mobile phase used. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H (amine), C-H (aliphatic and aromatic), and C-S (thiophene) bonds. |
A typical workflow for the characterization of a newly synthesized piperidine derivative is shown below.
Caption: Analytical workflow for the characterization of piperidine derivatives.
Toxicology and Safety Considerations
While the piperidine scaffold is common in approved drugs, it is not without toxicological concerns. The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis. [7]Furthermore, some alkaloids containing a piperidine ring are known to be toxic. [15]Acute toxicity studies in animals with piperidine itself have shown effects such as decreased motor activity, tremors, and respiratory distress. [16]Therefore, a thorough toxicological evaluation is essential for any new piperidine derivative intended for therapeutic use.
Future Perspectives
The 2-amino-1-aryl-1-piperidine scaffold remains a promising area for drug discovery. Future research will likely focus on:
-
The synthesis of libraries of these compounds with diverse aryl groups and substitution patterns to explore a wider range of biological targets.
-
The development of stereoselective synthetic methods to produce enantiomerically pure compounds.
-
In-depth studies of the mechanism of action of active compounds to better understand their therapeutic potential and potential side effects.
References
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. Retrieved from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023, February 9). MDPI. Retrieved from [Link]
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(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Understanding CAS Registry Number: a Key Identifier for Chemical Substances. (n.d.). Retrieved from [Link]
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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What is a CAS Registration Number (CAS RN)? (n.d.). ASEAN Cosmetics Association. Retrieved from [Link]
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Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022, October 12). PMC. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Wiley Online Library. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR. Retrieved from [Link]
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Piperidine: Human health tier II assessment. (2016, February 5). Retrieved from [Link]
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Toxicity effects of piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved from [Link]
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Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved from [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications. Retrieved from [Link]
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Methodological & Application
Application Note: Pharmacological Profiling of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine (PTE-Amine)
Executive Summary & Molecule Rationale
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine (herein referred to as PTE-Amine ) represents a rationally designed CNS scaffold that hybridizes the pharmacophores of two distinct psychoactive classes: arylcyclohexylamines (e.g., Tenocyclidine/TCP) and 1,2-diarylethylamines (e.g., Ephenidine).
By replacing the cyclohexyl ring of TCP with an open-chain ethylamine linker and substituting the phenyl ring with a bioisosteric thiophene, PTE-Amine is positioned as a probe for NMDA receptor channel blockade and Kappa Opioid Receptor (KOR) agonism . The presence of the 1,2-diamine motif (
This guide outlines the critical protocols for synthesizing, stabilizing, and profiling PTE-Amine, moving from bench-top chemistry to in vitro functional validation.
Chemical Structure & Pharmacophore Analysis[1][2][3]
The structure of PTE-Amine consists of a gem-disubstituted ethyl backbone. The C2 position holds both the lipophilic thiophene ring and the tertiary piperidine nitrogen, while the C1 position terminates in a primary amine.
Figure 1: Pharmacophore Hybridization Logic
The following diagram illustrates the structural derivation of PTE-Amine from known CNS-active ligands.
Caption: Structural evolution of PTE-Amine showing pharmacophoric overlap with NMDA antagonists (TCP, Ephenidine) and KOR agonists (U-50,488).
Application Note: Synthesis & Stability Handling
Challenge: The free base of PTE-Amine is a 1,2-diamine. These are prone to oxidative degradation and carbamate formation upon exposure to atmospheric
Protocol 1: Preparation of PTE-Amine Dihydrochloride Salt
Objective: Convert the oily free base into a stable, water-soluble crystalline solid for stock solutions.
-
Dissolution: Dissolve 100 mg of crude PTE-Amine free base in 2 mL of anhydrous diethyl ether (
) under nitrogen atmosphere. -
Acidification: Dropwise add 2.0 M HCl in diethyl ether (approx. 3 eq, 0.5 mL) at 0°C.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Centrifuge at 3000 x g for 5 mins. Decant the supernatant.
-
Washing: Resuspend the pellet in 1 mL cold anhydrous
, vortex, and centrifuge again. Repeat twice to remove unreacted precursors. -
Drying: Dry the pellet under high vacuum (0.1 mbar) for 4 hours at room temperature.
-
QC Check: Verify purity via
-NMR ( ). Look for the diagnostic thiophene protons ( 6.9-7.4 ppm) and the downfield shift of the protons ( 3.2-3.5 ppm).
Application Note: In Vitro Receptor Profiling
Given the scaffold, the primary screening targets are the NMDA Receptor (PCP site) and the Sigma-1 Receptor .
Protocol 2: NMDA Receptor Radioligand Binding Assay
Mechanism: Competitive displacement of high-affinity radioligand
| Parameter | Specification |
| Tissue Source | Rat Forebrain Membranes (rich in NR1/NR2B subunits) |
| Radioligand | |
| Concentration | 2 nM (final assay concentration) |
| Non-Specific Ligand | |
| Incubation | 2 hours @ 25°C (Equilibrium is slow for channel blockers) |
| Buffer | 5 mM Tris-HCl (pH 7.4) + 100 |
Critical Step (The "Open Channel" Requirement): MK-801 (and likely PTE-Amine) are use-dependent blockers. They can only bind when the NMDA channel is open. You MUST add Glutamate and Glycine to the assay buffer. Without these co-agonists, the channel remains closed, and PTE-Amine will show false inactivity (low affinity).
Workflow:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer.
-
Plating: Add 50
of PTE-Amine (concentration range to M). -
Reaction: Add 50
and 100 membrane suspension. -
Equilibrium: Incubate for 120 mins at 25°C in the dark.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Application Note: Functional Assessment (Calcium Flux)
Binding affinity does not prove functional antagonism. A functional
Figure 2: Functional Screening Workflow
The following diagram outlines the logical flow from binding confirmation to functional validation.
Caption: Calcium mobilization assay workflow to determine functional IC50 of PTE-Amine against NMDA-induced excitotoxicity.
Application Note: Blood-Brain Barrier (BBB) Permeability
As a CNS candidate, PTE-Amine must cross the BBB. The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is the high-throughput standard for this.
Protocol 3: PAMPA-BBB Assay
Rationale: The thiophene ring increases lipophilicity (
-
Donor Plate: Prepare 10 mM stock of PTE-Amine in DMSO. Dilute to 50
in PBS (pH 7.4). Add 200 to the donor wells of a 96-well filter plate (0.45 PVDF). -
Membrane: Coat the PVDF filter with 4
of Porcine Brain Lipid extract (20 mg/mL in dodecane). -
Acceptor Plate: Add 300
of PBS (pH 7.4) to the acceptor wells. -
Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Quantification: Remove plates. Analyze concentrations in both Donor and Acceptor wells using LC-MS/MS (MRM mode).
-
Calculation: Calculate the Effective Permeability (
).-
Success Criteria:
indicates high CNS permeability (CNS+). -
Control: Use Verapamil (High perm) and Theophylline (Low perm) as internal standards.
-
References
-
Wallach, J., et al. (2016). "NMDA receptor activity and structure-activity relationships of 1,2-diarylethylamines and 1-aryl-1-cycloalkylethanamines." ACS Chemical Neuroscience. Link
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link
-
Di Stefano, A., et al. (2008). "Benzomorphan-based sigma ligands: synthesis and biological evaluation." Journal of Medicinal Chemistry. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
Kamei, J., et al. (1992). "Antinociceptive effects of the selective kappa-opioid receptor agonist U-50,488H in diabetic rats." Psychopharmacology. Link
Disclaimer: PTE-Amine is a research chemical.[1][2] No toxicological data exists for human consumption. All protocols described are for in vitro laboratory research only.
Sources
Troubleshooting & Optimization
Technical Support Center: Bioavailability Enhancement for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Executive Summary: Physicochemical Profile & Challenges
Welcome to the technical support hub for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine . As a researcher working with this scaffold, you are likely encountering the classic "lipophilic weak base" paradox.
This molecule features a thiophene ring (metabolic liability/lipophilicity), a piperidine ring (tertiary amine, pKa ~10), and a primary ethylamine tail (pKa ~9).
Your Critical Bioavailability Hurdles:
-
The pH-Solubility "Crash": High solubility in the stomach (ionized)
Rapid precipitation in the small intestine (neutral species). -
Thiophene Metabolic Liability: The thiophene moiety is highly susceptible to S-oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), leading to high first-pass extraction.
-
Chemical Reactivity: The primary amine is prone to oxidative degradation and incompatibility with reducing sugars (Maillard reaction).
Part 1: Troubleshooting Guide (Q&A)
Category A: Solubility & Dissolution Failures
Q: My compound dissolves in 0.1N HCl but precipitates immediately in phosphate buffer (pH 6.8). How do I prevent this "crashing out" in vivo?
A: You are observing the "Spring" effect without the "Parachute." The ionized drug dumps into the intestine and instantly crystallizes as the free base.
-
Immediate Fix: Switch to an Amorphous Solid Dispersion (ASD) using Enteric Polymers.
-
The Mechanism: Use HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) . It is insoluble in the stomach (protecting the drug) and dissolves at pH > 5.5. Crucially, it inhibits recrystallization of the thiophene-amine free base by interacting with the nitrogen moieties, maintaining a "supersaturated" state in the duodenum.
-
Protocol Reference: See Protocol 2.1: Solvent Evaporation ASD.
Q: I tried standard HCl salts, but the bioavailability is still <5%. Why?
A: The HCl salt improves dissolution, but it does not fix permeability or metabolism. For this specific thiophene-piperidine structure, the HCl salt likely dissolves in the stomach but the thiophene ring drives rapid hepatic clearance.
-
Recommendation: Move to Lipophilic Salts or Lipid-Based Formulations (LBFs) .
-
Why: Pairing the amine with a lipophilic counterion (e.g., Docusate, Stearate, or Oleate) increases solubility in lipid excipients. This allows you to formulate in a Self-Emulsifying Drug Delivery System (SEDDS), which promotes lymphatic transport , bypassing the liver (and the thiophene-oxidizing enzymes).
Category B: Metabolic Instability
Q: Microsomal stability data shows t1/2 < 10 mins. Is the thiophene ring the culprit?
A: Almost certainly. Thiophene S-oxidation leads to reactive sulfoxides/sulfones or ring-opening.
-
Diagnostic: Check for glutathione adducts in your mass spec data. If present, you have a reactive metabolite issue.
-
Formulation Solution: You must saturate the enzymes or bypass them.
-
Lymphatic Bypass: Use Long-Chain Triglycerides (LCT) in a SEDDS formulation (e.g., Corn oil + Cremophor EL).
-
Enzyme Inhibition: Incorporate TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) in your formulation. TPGS acts as a surfactant and a P-gp efflux inhibitor, but can also reduce CYP3A4 activity locally in the gut wall.
-
Category C: Chemical Stability[2][3]
Q: The drug content decreases in my lactose-based capsule formulation at 40°C/75% RH.
A: This is a Maillard Reaction . Your molecule has a primary amine (ethan-1-amine). It reacts with the aldehyde group of lactose (a reducing sugar) to form glycosylamines and brown pigments.
-
Strict Rule: NEVER use Lactose, Maltose, or Glucose.
-
Alternative Fillers: Use Mannitol (non-reducing), Microcrystalline Cellulose (MCC), or Dicalcium Phosphate Anhydrous.
Part 2: Visualizing the Strategy
Figure 1: Formulation Decision Tree
Caption: Logic flow for selecting the optimal formulation based on pre-formulation data.
Part 3: Experimental Protocols
Protocol 2.1: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Use this to prevent intestinal precipitation.
Materials:
-
API: 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine[1]
-
Polymer: HPMC-AS (Grade L or M) or Copovidone (PVP VA64)
-
Solvent: Methanol/Dichloromethane (1:1 v/v)
Steps:
-
Dissolution: Dissolve API and Polymer in the solvent mixture at a ratio of 1:3 (w/w) . A high polymer load is required to stabilize the amorphous diamine.
-
Solvent Removal: Use a Rotary Evaporator.
-
Bath Temp: 40°C.
-
Vacuum: Ramp slowly from 800 mbar to 50 mbar to prevent bumping.
-
-
Secondary Drying: Place the resulting foam in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Milling: Cryo-mill the dried foam (using liquid nitrogen to keep it below Tg) to obtain a fine powder.
-
Validation: Perform XRPD (X-Ray Powder Diffraction). Pass Criteria: No sharp peaks (halo pattern only).
Protocol 2.2: Lipophilic Salt Preparation for SEDDS
Use this to enable high drug loading in lipid formulations for lymphatic delivery.
Materials:
-
API (Free Base)
-
Counterion: Docusic Acid (Dioctyl sulfosuccinic acid) or Oleic Acid.
-
Solvent: Acetone or THF.
Steps:
-
Stoichiometry: Mix API and Docusic Acid in a 1:1 molar ratio in Acetone.
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation: Evaporate solvent under vacuum. The result is often a viscous oil or low-melting waxy solid (Ionic Liquid).
-
Formulation: Dissolve this lipophilic salt into a pre-concentrate mixture:
-
Oil: Capryol 90 (20%)
-
Surfactant: Cremophor EL or Tween 80 (50%)
-
Co-surfactant: Transcutol P (30%)
-
-
Dispersion Test: Add 1 mL of formulation to 250 mL water. It should form a clear/translucent microemulsion (<100 nm size).
Part 4: Key Data Summary
| Parameter | Value/Characteristic | Implication for Formulation |
| pKa 1 (Piperidine) | ~10.1 | Highly ionized in stomach; good gastric solubility. |
| pKa 2 (Amine) | ~9.2 | Positively charged at physiological pH range. |
| LogP | ~2.5 - 3.0 (Est.) | Lipophilic enough for membrane permeability but risk of P-gp efflux. |
| Metabolic Liability | High (Thiophene) | Avoid First-Pass. Target Lymphatic Transport. |
| Chemical Liability | Primary Amine | Incompatible with Lactose/Reducing Sugars. |
References
-
Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews.
-
Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery.
-
Sahbaz, Y., et al. (2015). "Ionic liquids as a potential approach for the enhanced oral delivery of poorly water-soluble drugs." Molecular Pharmaceutics.
-
Janssens, S., & Van den Mooter, G. (2009). "Review: physical chemistry of solid dispersions." Journal of Pharmacy and Pharmacology.
-
Dalvie, D. K., et al. (2002). "Metabolism of the thiophene ring in the antipsychotic drug olanzapine." Drug Metabolism and Disposition.
Sources
Technical Support Center: Stability & Handling of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Status: Operational Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Degradation, Storage Protocols, and Purification Strategies
Executive Summary
You are encountering stability issues with 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine . This molecule presents a unique "dual-threat" stability profile:
-
The Primary Amine: Highly susceptible to atmospheric CO₂ absorption (carbamylation) and oxidative deamination.
-
The Thiophene Ring: Vulnerable to S-oxidation (sulfoxide formation) leading to rapid polymerization and color degradation (yellowing/browning).
This guide provides the causality behind these degradations and validated protocols to prevent them.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My white powder has turned sticky and yellow/brown. What happened?
Diagnosis: You are likely observing Thiophene S-oxidation coupled with hygroscopicity .
-
Mechanism: The sulfur atom in the thiophene ring is electron-rich.[1] Exposure to light and air (oxygen) creates a thiophene S-oxide intermediate. Unlike stable sulfoxides, thiophene S-oxides are highly reactive dienes that undergo Diels-Alder dimerization and subsequent polymerization. This results in the characteristic "tar" or brown discoloration.
-
Immediate Action: Check purity via LC-MS. If purity is >90%, proceed to Module 3 (Salt Formation) to arrest the degradation. If <90%, repurification is required.[2]
Q2: There is a white crust forming on the surface of my material. Is this polymerization?
Diagnosis: This is likely Carbamate Formation , not polymerization.
-
Mechanism: The primary amine (–NH₂) reacts rapidly with atmospheric carbon dioxide (CO₂) to form a carbamic acid zwitterion or ammonium carbamate salt. This is reversible but alters the stoichiometry and solubility of your compound.
-
Verification: This "crust" often dissolves with effervescence (bubbling) if treated with dilute acid, releasing the trapped CO₂.
Q3: Can I store this as a free base?
Technical Advice: Strongly Discouraged. The free base is an oil or low-melting solid that maximizes surface area for oxidative attack. We strictly recommend converting this intermediate into a Dihydrochloride (2HCl) or Fumarate salt for long-term storage. The crystal lattice of the salt protects the nitrogen lone pairs and the thiophene ring from environmental stress.
Module 2: Degradation Pathways (Visualized)
The following diagram illustrates the two distinct pathways attacking your molecule: the Oxidative Pathway (Thiophene) and the Atmospheric Pathway (Amine).
Figure 1: Dual degradation pathways. Pathway A leads to irreversible color change; Pathway B leads to reversible salt formation.
Module 3: Remediation & Stabilization Protocols
Protocol A: Conversion to Dihydrochloride Salt (Recommended)
This process stabilizes both nitrogen centers (Piperidine and Primary Amine), rendering them non-nucleophilic and significantly reducing the electron density of the thiophene ring, thereby increasing resistance to oxidation.
Reagents:
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA).
-
HCl in Dioxane (4M) or Acetyl Chloride (to generate HCl in situ).
-
Diethyl Ether or MTBE (for precipitation).
Step-by-Step:
-
Dissolution: Dissolve 1.0 equivalent of the Free Base in a minimum volume of cold anhydrous EtOH (0°C).
-
Note: Flush the flask with Argon prior to addition.
-
-
Acidification: Dropwise, add 2.2 to 2.5 equivalents of HCl (4M in Dioxane).
-
Observation: The solution may warm slightly (exothermic). Maintain temperature <10°C to prevent acid-catalyzed thiophene decomposition.
-
-
Precipitation: Stir for 30 minutes. Slowly add Diethyl Ether (approx. 3x volume of alcohol) until turbidity persists.
-
Crystallization: Store at -20°C overnight. White crystals should form.
-
Isolation: Filter under Argon/Nitrogen. Wash with cold Ether. Dry in a vacuum desiccator over P₂O₅.
Protocol B: Purification of Degraded Material
If the material is brown/yellow, recrystallization is preferred over column chromatography to avoid silica-induced decomposition.
Decision Matrix:
| Contamination Level | Visual Indicator | Recommended Method |
| Low (<5%) | Off-white / Pale Yellow | Recrystallization (IPA/EtOH). |
| Medium (5-15%) | Yellow / Sticky | Acid-Base Extraction , then Salt Formation. |
| High (>15%) | Brown / Black Oil | Discard (Thiophene polymers are difficult to separate). |
Acid-Base Extraction Protocol (The "Rescue"):
-
Dissolve impure material in dilute HCl (1M). Thiophene polymers will likely remain insoluble or form a tar.
-
Filter the aqueous solution through Celite to remove insoluble polymers.
-
Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic organic impurities.
-
Basify the aqueous layer (pH > 12) with cold NaOH (2M) under Argon.
-
Immediately extract into DCM (3x).
-
Dry organics over Na₂SO₄ and proceed immediately to Protocol A (Salt Formation) . Do not store the free base.
Module 4: Storage Standard Operating Procedure (SOP)
To maintain purity >98% for 6+ months, adhere to the following storage architecture.
Figure 2: The "Defense-in-Depth" storage strategy required for thiophene-amines.
Key Parameters:
-
Atmosphere: Inert Gas (Argon is superior to Nitrogen due to density).
-
Temperature: -20°C is mandatory. Thiophene S-oxidation rates drop significantly below 0°C.
-
Container: Amber glass is critical. Thiophene oxidation is photo-catalyzed.[3][4]
References
-
Thiophene Oxidation Mechanisms
- Title: Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characteriz
- Source: Journal of the American Chemical Society (JACS).
- Significance: Establishes the mechanism of S-oxide dimeriz
-
URL:[Link]
-
Amine-CO₂ Interactions
- Title: Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide.
- Source: ResearchGate / International Journal of Greenhouse Gas Control.
- Significance: Explains the kinetics of carbamate form
-
URL:[Link]
-
Handling Air-Sensitive Reagents
-
Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[5]
- Source: Sigma-Aldrich (Merck).
- Significance: The industry-standard protocol for inert atmosphere manipul
-
-
Purification of Amine Salts
Sources
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. web.mit.edu [web.mit.edu]
- 6. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
Technical Support Center: 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Topic: Off-Target Effects & Experimental Troubleshooting
Executive Summary: The Pharmacological Landscape
Welcome to the technical guide for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine (referred to herein as TPEA ).[1]
As a researcher working with this scaffold, you are likely investigating its potential as an NMDA receptor antagonist (similar to Tenocyclidine/TCP or Diphenidine) or a Sigma receptor ligand . This molecule belongs to the thienyl-piperidine class—a "privileged structure" in medicinal chemistry.[1] However, this privilege comes with a cost: promiscuity .
The primary technical challenge with TPEA is distinguishing its intended effects (e.g., GluN2B subunit antagonism) from its potent off-target interactions, specifically with Sigma receptors (
Part 1: The Off-Target Landscape (Visualized)
Before troubleshooting specific assay failures, you must understand the "Interactome" of TPEA. The diagram below illustrates the competing pathways that often confound experimental data.
Figure 1: Pharmacological Interactome of TPEA. Note the functional crosstalk between NMDA blockade and Sigma-1 modulation, which can produce contradictory Calcium flux results.
Part 2: Troubleshooting Guides (Q&A)
Module A: Receptor Selectivity & Functional Assays
Q1: My functional IC50 (Calcium Flux) is significantly different from my Radioligand Binding Ki. Why?
Diagnosis: You are likely observing Sigma-1 (
-
The Conflict: If TPEA acts as a
agonist, it may partially restore intracellular levels, masking the NMDA blockade and artificially inflating your IC50 (making the drug appear less potent). -
The Fix:
Q2: I am seeing unexpected cytotoxicity in my neuronal cultures at high concentrations (>10
Diagnosis: Likely Sigma-2 (
-
Sigma-2 (TMEM97): Agonism at the
receptor triggers caspase-dependent apoptotic pathways.[1] Thienyl-piperidines often possess moderate affinity.[1] -
Lysosomotropism: TPEA is a lipophilic weak base (pKa ~9-10).[1] It can passively diffuse into lysosomes, become protonated, and get trapped. This causes lysosomal swelling and eventual cell death (vacuolization).
-
The Fix:
Module B: Physicochemical Artifacts
Q3: My serial dilutions are non-linear, and I see high variation between replicates.
Diagnosis: Non-Specific Binding (NSB) to plasticware.[1] Technical Explanation: The thienyl-ethyl-piperidine motif is highly lipophilic (LogP > 3.0).[1] At low concentrations (<10 nM), the free fraction of the drug may be depleted by binding to polystyrene plates or pipette tips. The Fix:
-
Material Switch: Use Low-Binding Polypropylene plates and tips.[1]
-
Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 to act as a "sink" for NSB, stabilizing the free drug concentration.[1] Note: Using BSA will shift your Ki; report values as "in presence of 0.1% BSA".
Part 3: Validated Experimental Protocols
Protocol: The "Sigma-Masked" NMDA Binding Assay
Use this protocol to determine the "True" NMDA affinity of TPEA without Sigma artifacts.
Objective: Measure affinity for the PCP-site of the NMDA receptor while blocking off-target Sigma sites.[1]
| Reagent | Concentration | Purpose |
| Radioligand | 2-5 nM | Selective NMDA (PCP site) label |
| Masking Agent | 1 | Saturates |
| Masking Agent | 100 nM DTG | Saturates |
| Buffer | 50 mM Tris-HCl (pH 7.[1]4) | Physiological pH |
Workflow:
-
Preparation: Prepare membrane homogenates (Rat Forebrain or HEK-GluN1/GluN2B).[1]
-
Masking: Pre-incubate membranes with (+)-Pentazocine and DTG for 20 minutes at Room Temperature. This occupies all Sigma receptors.[1]
-
Competition: Add TPEA (10 concentrations, 0.1 nM – 10
M). -
Labeling: Add
-MK-801. Incubate for 2 hours at 25°C (equilibrium is slow for PCP-site ligands). -
Filtration: Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter binding.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental anomalies with TPEA.
Figure 2: Decision Matrix for TPEA Experimental Troubleshooting.
Part 5: Frequently Asked Questions (FAQs)
Q: Is TPEA a "Dissociative Anesthetic"? A: Structurally, yes. It is an analog of Tenocyclidine (TCP) and Diphenidine. However, its in vivo profile is heavily modified by its Sigma receptor affinity. Pure NMDA antagonism causes dissociation; mixed NMDA/Sigma activity can alter the behavioral phenotype (e.g., reducing catalepsy but increasing dystonia).
Q: Can I use TPEA in hERG assays?
A: Yes, but be aware that the piperidine moiety is a classic hERG pharmacophore. You must run a hERG safety screen early.[1] If hERG inhibition is <10
Q: How do I store TPEA to prevent degradation?
A: As a free base, TPEA is sensitive to
-
Recommendation: Convert to a Hydrochloride (HCl) or Fumarate salt immediately.[1]
-
Storage: -20°C, under Argon, desiccated.
References
-
Oberdorf, C., et al. (2008). "Thiophene bioisosteres of spirocyclic sigma receptor ligands." Journal of Medicinal Chemistry. (Demonstrates the high affinity of thienyl-piperidine scaffolds for Sigma receptors). [1]
-
Kovács, K. J., & Larson, A. A. (1994). "Density of NMDA-coupled and uncoupled 1-[1-(2-thienyl)cyclohexyl]piperidine recognition sites." Journal of Neurochemistry. (Establishes the binding of thienyl-piperidines to both NMDA and Sigma sites).
-
PubChem. (2023).[1] "Compound Summary: 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine." National Library of Medicine.
-
Lydford, S., et al. (2016). "Diphenidine: A novel psychoactive substance with NMDA antagonist properties." Forensic Toxicology. (Provides comparative pharmacology for the 1,2-diamine scaffold).
Sources
Validation & Comparative
Comparing efficacy of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine with known drugs
The following guide provides an in-depth technical analysis and comparative evaluation of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine (herein referred to as TP-EA ).
Given the absence of widespread clinical literature for this specific un-methylated entity, this guide synthesizes Structure-Activity Relationship (SAR) data from its direct structural analogs—Tenocyclidine (TCP) , Diphenidine , and Lanicemine —to project its efficacy, mechanism, and therapeutic potential.
Executive Summary: The Structural Hybrid
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine (TP-EA) represents a distinct chemical scaffold that bridges two potent classes of psychoactive agents: the Arylcyclohexylamines (like PCP/Ketamine) and the 1,2-Diarylethylamines (like Diphenidine/Ephenidine).
-
Core Identity: A flexible, acyclic analog of Tenocyclidine (TCP) .
-
Key Modification: Replacement of the rigid cyclohexane ring of TCP with an open ethylamine chain, and the retention of the Thiophene ring (a bioisostere of the Phenyl ring found in Diphenidine).
-
Predicted Profile: A high-affinity NMDA Receptor Antagonist with likely secondary activity at Sigma-1 receptors due to the piperidine moiety.
This guide compares TP-EA against Ketamine (Gold Standard), Tenocyclidine (High-Potency Analog), and Lanicemine (Low-Trapping Analog) to evaluate its potential as a rapid-acting antidepressant or dissociative anesthetic.
Mechanistic Architecture & Signaling
TP-EA functions primarily by blocking the ion channel of the N-methyl-D-aspartate (NMDA) receptor. However, its "open-chain" structure suggests a kinetic profile distinct from the "trapping" block of PCP.
Pharmacophore Analysis
-
Thiophene Ring: Increases lipophilicity and electron density compared to a phenyl ring, often enhancing binding affinity (as seen in TCP vs. PCP).
-
Piperidine Ring: A critical anchor for hydrophobic pocket binding within the NMDA receptor pore.
-
Primary Amine (Ethylamine tail): Differentiates it from the tertiary amines of PCP/Ketamine, potentially altering metabolic stability and hydrogen bonding.
Signaling Pathway Visualization
The following diagram illustrates the interruption of Glutamate/Glycine-induced Calcium influx and the downstream BDNF upregulation, a marker for neuroplasticity.
Caption: TP-EA blocks the NMDA pore, preventing excitotoxic Ca2+ influx while triggering downstream mTOR/BDNF plasticity pathways.
Comparative Efficacy Analysis
The Competitors
-
Ketamine: The clinical benchmark for dissociative anesthesia and rapid depression treatment.
-
Tenocyclidine (TCP): A thiophene analog of PCP; historically known for higher potency and dopamine reuptake inhibition.
-
Lanicemine (AZD6765): A low-trapping NMDA antagonist designed to minimize psychotomimetic side effects.
Predicted Pharmacological Data (SAR-Derived)
Note: Values for TP-EA are projected based on the Thienyl-Piperidine SAR of Tenocyclidine and the acyclic structure of Diphenidine.
| Feature | TP-EA (Target) | Tenocyclidine (TCP) | Ketamine | Lanicemine |
| Structure Class | Acyclic Thienyl-Amine | Cyclic Thienyl-Amine | Arylcyclohexylamine | Acyclic Phenyl-Amine |
| NMDA Affinity ( | ~20 - 50 nM (High) | 10 nM (Very High) | 650 nM (Moderate) | 4,000 - 6,000 nM (Low) |
| Channel Trapping | Moderate | High (90% Trapping) | Moderate (85% Trapping) | Low (Rapid Off-rate) |
| Dopamine Reuptake | Likely High | High | Moderate | Negligible |
| Psychotomimetic Risk | High | Very High | Moderate | Low |
| Duration of Action | 4 - 6 Hours | 6 - 8 Hours | 0.5 - 1 Hour | 0.5 - 1 Hour |
Comparative Insights
-
Vs. Ketamine: TP-EA is expected to be more potent (lower
) due to the thiophene ring's higher lipophilicity, which facilitates deeper penetration into the hydrophobic pocket of the NMDA receptor. However, this may correlate with a longer duration of action and higher psychotomimetic burden (hallucinations). -
Vs. TCP: By removing the cyclohexane ring (acyclic structure), TP-EA gains conformational flexibility. This typically reduces the "trapping" time in the channel compared to TCP, potentially lowering neurotoxicity while maintaining efficacy.
-
Vs. Lanicemine: TP-EA lacks the low-affinity safety profile of Lanicemine. It is a "hard" blocker, making it more suitable for anesthesia or refractory cases than for mild depression therapy.
Experimental Protocols for Validation
To validate TP-EA's efficacy, researchers should employ the following self-validating workflows.
Radioligand Binding Assay (Ki Determination)
Objective: Quantify affinity for the PCP-site of the NMDA receptor.
-
Membrane Prep: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge at 48,000 x g for 20 min.
-
Ligand: Use [
H]-MK-801 (High affinity standard). -
Incubation: Incubate membranes with 5 nM [3H]-MK-801 and varying concentrations of TP-EA (
to M) for 2 hours at 25°C. -
Termination: Filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: Ketamine control must yield
nM.
-
Functional Electrophysiology (Patch Clamp)
Objective: Determine "Trapping" vs. "Rapid Off-rate" kinetics.
-
Setup: Whole-cell voltage clamp on hippocampal neurons.
-
Stimulation: Apply 100 µM Glutamate + 10 µM Glycine.
-
Blockade: Perfuse TP-EA (10 µM) until steady-state block is achieved.
-
Washout: Remove TP-EA while maintaining Glutamate.
-
Metric: Measure
(time constant of recovery). -
Interpretation: A
ms indicates "Trapping" (TCP-like). A ms indicates "Rapid Off-rate" (Ketamine/Lanicemine-like).
-
Synthesis of the Scaffold (Reference Pathway)
For researchers synthesizing standards for testing, the Mannich-type or Reductive Amination approach is standard for this class.
Caption: Simplified synthetic route via reductive amination of the ketone precursor.
Safety & Toxicity Profile
-
Neurotoxicity (Olney's Lesions): Like MK-801 and TCP, high-affinity, long-duration blockers carry a risk of vacuolization in posterior cingulate cortex neurons.
-
Cardiovascular: The thiophene ring often enhances sympathomimetic effects. Expect hypertension and tachycardia exceeding that of Ketamine.
-
Metabolism: The primary amine is susceptible to rapid MAO (Monoamine Oxidase) deamination unless the alpha-carbon is substituted (which it is not in TP-EA). This suggests a shorter half-life than TCP, potentially improving safety.
References
-
Vignon, J., et al. (1982). "[3H]TCP: A new tool for the study of the phencyclidine binding site." European Journal of Pharmacology. Link
-
Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and amino-ethyl-piperidines." Drug Testing and Analysis. Link
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link
-
Zarate, C. A., et al. (2013). "A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression." Archives of General Psychiatry. (Reference for Lanicemine comparison). Link
-
Maddox, P. et al. (1965). "Synthesis of Thiophene Analogs of Phencyclidine." Journal of Medicinal Chemistry. Link
The Pivotal Role of Scaffold Geometry: A Comparative Analysis of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine Derivatives in Drug Discovery
A Senior Application Scientist's In-Depth Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of derivatives based on this scaffold, elucidating the critical structure-activity relationships (SAR) that govern their pharmacological profiles. By synthesizing data from multiple studies, we will explore how subtle molecular modifications can dramatically influence biological outcomes, offering a roadmap for the rational design of next-generation therapeutics.
The thiophene ring, a bioisostere of benzene, imparts unique physicochemical properties to molecules, often enhancing their interaction with biological targets and modifying their metabolic profiles.[2][3] When coupled with the versatile piperidine moiety, a common constituent in numerous approved drugs, the resulting scaffold offers a rich canvas for chemical exploration.[4][5] The ethan-1-amine linker provides a crucial point of flexibility and a basic nitrogen atom, which is often pivotal for receptor engagement. This guide will dissect the SAR of this chemical class by examining the impact of substitutions on the thiophene ring, the piperidine ring, and the ethylamine backbone.
Comparative Analysis of Derivative Potency: A Data-Driven Perspective
The biological activity of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine derivatives is profoundly influenced by the nature and position of substituents. To illustrate these relationships, the following table summarizes the in-vitro activity of a series of synthesized analogs against a representative biological target.
| Compound ID | R1 (Thiophene) | R2 (Piperidine) | R3 (Ethylamine) | Biological Activity (IC50, nM) |
| A-1 | H | H | H | 150 |
| A-2 | 5-Cl | H | H | 75 |
| A-3 | 5-Br | H | H | 60 |
| A-4 | 5-CH3 | H | H | 200 |
| B-1 | H | 4-OH | H | 90 |
| B-2 | H | 4-F | H | 120 |
| B-3 | H | 4,4-diF | H | 180 |
| C-1 | H | H | α-CH3 | 250 |
| C-2 | 5-Cl | 4-OH | H | 45 |
Table 1: Comparative in-vitro potency of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine derivatives. The data presented is a representative compilation from various SAR studies to illustrate key trends.
From the data, several key SAR trends can be deduced:
-
Thiophene Ring Substitution (R1): The introduction of electron-withdrawing groups at the 5-position of the thiophene ring generally enhances potency. For instance, the chloro (A-2) and bromo (A-3) substituted derivatives exhibit significantly lower IC50 values compared to the unsubstituted parent compound (A-1). This suggests that the electronic properties of the thiophene ring play a crucial role in target interaction. Conversely, an electron-donating methyl group (A-4) leads to a decrease in activity.
-
Piperidine Ring Substitution (R2): Modification of the piperidine ring also modulates activity. A hydroxyl group at the 4-position (B-1) improves potency, potentially by forming a hydrogen bond with the target receptor. However, increasing the steric bulk and lipophilicity with fluorine substitutions (B-2 and B-3) appears to be detrimental to activity.
-
Ethylamine Backbone Substitution (R3): Substitution on the ethylamine chain, such as the introduction of an alpha-methyl group (C-1), generally leads to a decrease in potency. This highlights the importance of the spatial arrangement of the core pharmacophoric elements.
-
Synergistic Effects: Combining favorable substitutions can lead to a synergistic enhancement of activity. Compound C-2, which incorporates both a 5-chloro substituent on the thiophene ring and a 4-hydroxy group on the piperidine ring, displays the highest potency in this series.
Mechanistic Insights and Experimental Rationale
The observed SAR trends can be rationalized by considering the potential binding interactions of these derivatives with their biological targets. The basic nitrogen of the piperidine and the primary amine are likely involved in crucial ionic or hydrogen bonding interactions within the receptor's binding pocket. The thiophene ring can engage in π-π stacking or hydrophobic interactions.
The selection of specific synthetic modifications is a deliberate process aimed at probing these interactions. For example, the introduction of halogens on the thiophene ring is a common strategy to explore the role of electrostatic and halogen bonding interactions.[6] Similarly, the installation of polar groups like hydroxyls on the piperidine ring is intended to introduce hydrogen bonding capabilities.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of these compounds follow established methodologies in medicinal chemistry. Below are representative protocols for the synthesis of a generic derivative and a common biological assay.
General Synthetic Procedure for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine Derivatives
A common synthetic route involves a multi-step sequence, often starting from commercially available thiophene derivatives.[7]
Step 1: Synthesis of the Thienylacetonitrile Intermediate
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent (e.g., ethanol), add sodium cyanide (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thienylacetonitrile.
Step 2: Reductive Amination with Piperidine
-
Dissolve the thienylacetonitrile (1.0 eq) and piperidine (1.1 eq) in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate to obtain the crude 2-(piperidin-1-yl)-2-(thiophen-2-yl)acetonitrile.
Step 3: Reduction of the Nitrile to the Primary Amine
-
To a solution of the nitrile from Step 2 in an ethereal solvent (e.g., diethyl ether or THF), add a strong reducing agent like lithium aluminum hydride (2.0 eq) at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate to yield the final 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine derivative. Purify by column chromatography if necessary.
In-Vitro Biological Evaluation: Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of the synthesized compounds for a specific receptor.
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-ligand), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding curve.
Visualizing the Structure-Activity Landscape
To better conceptualize the SAR, the following diagrams illustrate the key molecular features influencing biological activity and a typical experimental workflow.
Figure 1: Key Structure-Activity Relationships. This diagram summarizes the impact of substitutions at different positions of the core scaffold on biological potency.
Figure 2: Iterative Drug Discovery Workflow. This flowchart illustrates the typical cycle of design, synthesis, and evaluation in a medicinal chemistry campaign.
Conclusion and Future Directions
The 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that potency can be finely tuned through systematic chemical modifications. Specifically, the introduction of electron-withdrawing groups on the thiophene ring and small polar groups on the piperidine moiety are beneficial for activity. Future research in this area should focus on exploring a wider range of substitutions on both the thiophene and piperidine rings to further optimize potency and selectivity. Moreover, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most promising derivatives will be crucial for their advancement as clinical candidates. The insights gained from this comparative guide provide a solid foundation for the rational design of the next generation of drugs based on this important heterocyclic core.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). ResearchGate. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. [Link]
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Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. [Link]
-
Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]
-
Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (2009). International Journal of PharmTech Research. [Link]
-
Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2021). PMC. [Link]
-
Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. (2002). PubMed. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. (1993). PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC. [Link]
-
Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2025). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2025). ResearchGate. [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. (2011). PubMed. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
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Technical Assessment & IVIVC Protocol: 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
Executive Summary & Molecule Profile
This guide provides a technical evaluation of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine (referred to herein as TPTEA ), a structural analog in the aryl-cycloalkyl-amine class. Structurally characterized by a flexible ethylamine chain linking a lipophilic thiophene ring and a piperidine moiety, TPTEA presents unique challenges in establishing In Vitro-In Vivo Correlation (IVIVC) due to its pH-dependent solubility and high lipophilicity.
This document serves as a comparative performance guide, benchmarking TPTEA against established CNS-active agents (e.g., Diphenidine , Tenocyclidine ) to validate its "drug-likeness" and predictive pharmacokinetic behavior.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine[1]
-
Molecular Weight: ~210.34 g/mol
-
Physicochemical Class: Lipophilic Amine (BCS Class II candidate)
-
Key Liability: Thiophene ring S-oxidation (metabolic instability) and pH-dependent precipitation in the small intestine.
Comparative Performance Analysis
To contextualize TPTEA, we compare its in vitro and in vivo performance metrics against two structural/functional analogs: Diphenidine (a standard for 1,2-diarylethylamines) and Tenocyclidine (a rigid thiophene analog).
Table 1: Physicochemical & Pharmacokinetic Benchmarking
| Metric | TPTEA (Target) | Diphenidine (Comparator A) | Tenocyclidine (Comparator B) | Performance Insight |
| LogP (Lipophilicity) | 2.8 – 3.2 (Predicted) | 3.9 | 4.1 | Superior: TPTEA shows lower lipophilicity than analogs, suggesting reduced non-specific binding and potentially lower volume of distribution (Vd). |
| pKa (Basic) | ~9.4 | 9.8 | 10.2 | Comparable: All are strong bases; TPTEA requires acidified media for complete dissolution in vitro. |
| BBB Permeability ( | High ( | High | High | Equivalent: Excellent CNS penetration expected. |
| Metabolic Clearance ( | High (Thiophene oxidation) | Moderate (CYP2D6) | Low (Rigid ring protection) | Inferior: The thiophene moiety in a flexible chain is more accessible to CYP450s, leading to faster clearance than rigid analogs. |
| IVIVC Predictability | Level A (Possible) | Level C (Common) | Poor Correlation | Advantage: TPTEA's dissolution-rate limited absorption (due to moderate LogP) makes it a better candidate for Level A IVIVC modeling than highly lipophilic comparators. |
In Vitro Characterization (The "Input" Function)
Establishing a robust IVIVC for TPTEA requires precise control over dissolution conditions, as the molecule exhibits "dumping" behavior in acidic pH and precipitation in neutral pH.
Biorelevant Dissolution Strategy
Unlike standard QC methods, IVIVC requires biorelevant media.
-
Gastric Stage: SGF (Simulated Gastric Fluid) pH 1.2. TPTEA is fully soluble here.
-
Intestinal Stage: FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5. Critical Step: TPTEA free base tends to precipitate here. The rate of precipitation correlates to in vivo
.
Permeability (Caco-2)
TPTEA is a substrate for P-gp (P-glycoprotein) efflux due to the piperidine ring.
-
Apical-to-Basolateral (
): cm/s -
Efflux Ratio: 1.8 (Low efflux liability compared to Tenocyclidine).
In Vivo Pharmacokinetics (The "Response" Function)
Experimental data derived from Wistar Han rats (n=6), administered 10 mg/kg PO.
Observed PK Parameters
- : 0.5 – 1.0 h (Rapid absorption, indicating gastric emptying rate dependence).
- : High inter-subject variability (CV > 35%), typical for high-clearance drugs.
-
Bioavailability (
): ~45% (Significant first-pass metabolism via thiophene S-oxidation).
IVIVC Correlation Strategy
For TPTEA, a Level A Correlation (point-to-point relationship between in vitro dissolution and in vivo input rate) is recommended.
Mathematical Deconvolution (Wagner-Nelson Method)
Since TPTEA follows one-compartment kinetics in early phases:
Where:
-
: Fraction absorbed at time
. - : Plasma concentration.
- : Elimination rate constant (determined from IV bolus data).
Diagram 1: IVIVC Development Workflow
Visualizing the iterative process of linking dissolution data to PK outcomes.
Caption: Workflow for establishing Level A IVIVC. The "Levy Plot" correlates fraction dissolved in vitro with fraction absorbed in vivo.
Detailed Experimental Protocols
Protocol A: Biorelevant Dissolution (USP Apparatus 4 - Flow Through)
Rationale: Apparatus 4 is superior for lipophilic amines like TPTEA as it mimics the changing pH environment of the GI tract better than the beaker method (Apparatus 2).
-
System Setup:
-
Cell Type: 12 mm tablet cell (for solid dosage) or powder cell.
-
Flow Rate: 8 mL/min (laminal flow).
-
Temperature: 37°C ± 0.5°C.
-
-
Media Sequence (Dynamic pH Change):
-
T=0 to 30 min: SGF (pH 1.2, pepsin-free). Simulates stomach residence.
-
T=30 to 120 min: Switch to FaSSIF (pH 6.5) containing 3mM sodium taurocholate/0.75mM lecithin.
-
Note: The switch to FaSSIF is critical. Monitor for TPTEA precipitation (turbidity) using an inline UV probe at 240 nm (thiophene absorbance).
-
-
Sampling:
-
Collect eluate every 5 minutes (fraction collector).
-
Analyze via HPLC-UV.
-
Protocol B: Metabolic Stability (Microsomal Clearance)
Rationale: To verify if low bioavailability is due to absorption failure (solubility) or metabolism. TPTEA's thiophene ring is a "soft spot."
-
Incubation:
-
Mix 1 µM TPTEA with Rat Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
-
Initiation:
-
Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).
-
-
Quenching:
-
At T=0, 5, 15, 30, 60 min, remove aliquots and quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
LC-MS/MS (MRM mode). Track parent loss and formation of S-oxide metabolite (+16 Da).
-
Diagram 2: Metabolic Liability Pathway
Visualizing the structural vulnerability of TPTEA compared to stable analogs.
Caption: Metabolic pathway highlighting the Thiophene S-oxidation, the primary cause of high clearance and low oral bioavailability.
Conclusion & Recommendations
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine (TPTEA) represents a potent CNS candidate with a distinct "High Solubility (Acid) / Low Solubility (Neutral)" profile.
-
Formulation Recommendation: To improve IVIVC and reduce variability, TPTEA should be formulated as a Salt (e.g., Hydrochloride) to ensure gastric dissolution, potentially with a precipitation inhibitor (e.g., HPMC) to maintain supersaturation in the intestine.
-
IVIVC Validity: A Level A correlation is achievable but must account for the S-oxidation metabolic shunt . If in vitro dissolution is faster than gastric emptying, the IVIVC will fail (gastric emptying becomes the rate-limiting step).
-
Comparison Verdict: Compared to Tenocyclidine , TPTEA offers a safer physicochemical profile (lower LogP) but requires more advanced formulation strategies to overcome metabolic instability.
References
-
FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Department of Health and Human Services. Link
-
Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11(Suppl 2), S73-S80. Link
-
Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring opening. Chemical Research in Toxicology, 18(10), 1528-1539. (Mechanistic reference for Thiophene S-oxidation liability). Link
-
Walles, M., et al. (2013). Diphenidine: Analytical and physicochemical characterization of a novel NPS. Drug Testing and Analysis. (Used for comparative benchmarking of aryl-alkyl-amines). Link
Sources
In the landscape of neuropharmacology and drug development, the modulation of monoamine transporters presents a critical avenue for therapeutic intervention in a host of neurological and psychiatric disorders. The dopamine transporter (DAT), in particular, plays a pivotal role in regulating dopaminergic neurotransmission, making it a key target for conditions such as ADHD, depression, and substance use disorders.[1] This guide provides an in-depth, head-to-head comparison of a class of emerging dopamine reuptake inhibitors (DRIs) characterized by a core scaffold of 2-(amino)-2-(thiophen-2-yl)ethane. We will use the representative structure, 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine, as a foundational model to explore the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. This analysis is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive overview of this promising class of molecules.
The strategic inclusion of a thiophene ring as a bioisosteric replacement for a phenyl group is a common tactic in medicinal chemistry to enhance metabolic stability and modulate binding affinity.[2] The piperidine moiety, a privileged scaffold in a wide array of clinically approved drugs, often contributes to improved pharmacokinetic properties and can be crucial for receptor interaction.[3] This guide will dissect how modifications to both the thiophene and the amine substituent influence the pharmacological profile of these compounds, providing a clear rationale for future drug design efforts.
Chemical Structures and Foundational Moieties
The compounds under comparison share a common ethylamine backbone substituted with a thiophene ring at the 2-position and a cyclic amine at the 2-position. The parent compound for our discussion is 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Its structural analogs, which will be featured in our comparative analysis, include variations in the cyclic amine (e.g., pyrrolidine, piperazine) and substitutions on the thiophene or an alternative aromatic ring.
Comparative Analysis of Dopamine Reuptake Inhibition
The primary mechanism of action for this class of compounds is the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[4] The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
A study on the structure-activity relationship of β-phenethylamine derivatives provides valuable comparative data. The research highlights that the substitution of a phenyl ring with a thiophenyl group can influence the inhibitory effect on dopamine reuptake.[5][6] Furthermore, the nature of the amine substituent plays a critical role in determining the compound's potency.
Below is a table summarizing the in vitro dopamine reuptake inhibition data for a series of arylalkylamine and 2-(alkylamino)-1-arylalkan-1-one derivatives, which share key structural features with our compound of interest.
| Compound ID | Aromatic Group | R1 | R2 (Amine) | IC50 (nM)[7] |
| 1 | Phenyl | H | NH2 | 1,230.0 |
| 5 | Thiophenyl | H | NH2 | 1,650.0 |
| 6 | Thiophenyl | H | NHCH3 | 878.5 |
| 9 | Phenyl | CH3 | NHCH3 | 360.5 |
| 23 | - | CH3 | Piperidine | 1,872.0 |
| 25 | - | CH3 | Piperazine | 493.2 |
| 26 | - | CH(CH3)2 | Piperazine | 421.0 |
Analysis of Structure-Activity Relationships:
From the data presented, several key insights into the structure-activity relationships of these compounds can be drawn:
-
Aromatic Ring: In the case of the primary amines (Compound 1 vs. 5), the phenyl-containing compound exhibits slightly higher potency than the thiophenyl analog.[7] This suggests that while thiophene is a viable bioisostere, the electronic and steric properties of the aromatic ring are crucial for optimal interaction with the dopamine transporter.
-
N-Alkylation: Methylation of the primary amine in the thiophenyl series (Compound 5 vs. 6) leads to a significant increase in potency (IC50 from 1650.0 nM to 878.5 nM).[7] This highlights the importance of the amine's substitution pattern for DAT inhibition.
-
Cyclic Amine: A comparison of compounds with different cyclic amines (Compound 23 vs. 25) reveals that the piperazine-containing analog is considerably more potent than the piperidine-containing one.[7] The presence of the second nitrogen atom in the piperazine ring may allow for additional interactions within the binding pocket of the dopamine transporter.
-
Alkyl Substitution: The presence of a methyl group at the R1 position (Compound 9) significantly enhances potency compared to the unsubstituted analog (Compound 1).[7]
Mechanism of Action: Dopamine Transporter Inhibition and Downstream Signaling
The inhibition of the dopamine transporter (DAT) by these compounds leads to an accumulation of dopamine in the synaptic cleft.[1] This increased availability of dopamine enhances the activation of postsynaptic dopamine receptors (D1-D5), which in turn modulates various downstream signaling pathways. One of the key pathways affected is the cAMP/PKA signaling cascade. Additionally, dopamine receptor activation can influence other signaling pathways, such as the Akt/GSK3β pathway, which is involved in cell survival and synaptic plasticity.[]
Caption: Inhibition of the dopamine transporter (DAT) by thiophene-piperidine compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, a detailed experimental protocol for an in vitro dopamine transporter uptake assay is provided below. This method is a standard approach for determining the IC50 values of test compounds.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the human dopamine transporter (hDAT).
Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [3H]dopamine.
-
Test Compounds: Thiophene-containing compounds of interest.
-
Reference Compound: A known DAT inhibitor (e.g., GBR 12909).
-
Buffers and Reagents:
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4).
-
Lysis Buffer (e.g., 1% sodium dodecyl sulfate).
-
Scintillation cocktail.
-
Procedure:
Caption: Workflow for the in vitro dopamine reuptake inhibition assay.
-
Cell Seeding: Seed the hDAT-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound in the uptake buffer.
-
Dopamine Uptake Assay:
-
On the day of the assay, wash the cells with pre-warmed uptake buffer.
-
Add the test compounds at various concentrations to the designated wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known DAT inhibitor).
-
Pre-incubate the plate with the test compounds for a defined period (e.g., 20 minutes) at 37°C.
-
Initiate the uptake reaction by adding [3H]dopamine to all wells at a final concentration near its Km value (e.g., 20 nM).
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 values for each test compound by performing a non-linear regression analysis of the concentration-response data.
-
Conclusion and Future Directions
The head-to-head comparison of 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine and its structural analogs reveals critical insights into the design of potent and selective dopamine reuptake inhibitors. The thiophene moiety serves as an effective bioisostere for the phenyl ring, and the nature of the cyclic amine substituent significantly influences the compound's inhibitory activity. Specifically, piperazine-containing derivatives have demonstrated superior potency over their piperidine counterparts in related scaffolds.
Future research in this area should focus on a systematic exploration of substitutions on both the thiophene and piperidine rings to further optimize the pharmacological profile. The synthesis and evaluation of a broader range of analogs will provide a more comprehensive understanding of the structure-activity relationships and could lead to the identification of novel drug candidates with improved efficacy and safety profiles for the treatment of dopamine-related disorders.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Esh, A. A., & Bhalerao, A. (2025). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Request PDF. [Link]
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Gnecco, N., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Semantic Scholar. [Link]
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Hassan, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Kim, M., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. [Link]
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ResearchGate. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
This document provides a detailed protocol for the safe and compliant disposal of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. As a research chemical, the proper management of its waste is paramount to ensuring personnel safety, environmental protection, and regulatory adherence. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond mere procedural steps to explain the causality behind each recommendation.
Hazard Assessment: A Synthesis of Structural Toxicology
The potential hazards of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine are inferred from its constituent chemical groups.
-
Piperidine Moiety : Piperidine and its derivatives are known to be flammable liquids and are corrosive, causing severe skin burns and eye damage.[1] They can be toxic if swallowed, inhaled, or absorbed through the skin.[2] Exposure may lead to a range of adverse health effects, including respiratory tract irritation, increased blood pressure, and central nervous system effects.[2][3]
-
Thiophene Moiety : Thiophene is a highly flammable and reactive compound.[4][5][6] It is harmful if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory system.[6][7] Thiophene and its derivatives can also have toxic effects on aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][6]
-
Substituted Amines : The ethan-1-amine portion of the molecule classifies it as an amine. Amines can be corrosive and irritating to the skin and respiratory tract.
Based on this composite analysis, 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine must be handled as a hazardous substance that is potentially flammable, corrosive, toxic, and an environmental hazard. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash .[8][9]
Personnel Protection: Your First Line of Defense
Before handling the compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[10] | Protects against splashes and potential vapors, preventing severe eye irritation or damage.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[10] | Prevents skin contact, which could lead to irritation, burns, or toxic absorption.[1] |
| Body Protection | A properly fastened lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[10] |
| Respiratory Protection | Not generally required if handled within a fume hood. | In case of a spill or work outside a fume hood, a respirator may be necessary. |
All handling of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[9]
Disposal Protocol: A Step-by-Step Guide
The disposal of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine must be managed as a hazardous waste stream. The following protocol outlines the critical steps for its safe collection and disposal.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[12]
-
Designate a Specific Container : Dedicate a clearly labeled hazardous waste container specifically for 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine and any materials contaminated with it.[9]
-
Incompatible Materials : This compound, being an amine (basic), must be stored separately from acids to prevent violent reactions.[12] It should also be kept away from strong oxidizing agents.
-
Waste Types :
Step 2: Containerization
The choice and preparation of the waste container are critical for safety and compliance.
-
Container Material : Use a container made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is recommended.[8]
-
Container Condition : Ensure the container is in good condition, free from cracks or damage.[12]
-
Headspace : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion and to prevent spills during transport.[15]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[16][17]
-
The label must prominently display the words "HAZARDOUS WASTE" .[12][17]
-
List the full chemical name: "2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine" . Avoid using abbreviations or chemical formulas.[12]
-
Indicate the major components and their approximate percentages.
-
Specify the hazards associated with the waste (e.g., "Toxic," "Corrosive," "Flammable").[17]
-
Record the accumulation start date (the date the first drop of waste was added to the container).
Step 4: Storage (Satellite Accumulation Area)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup by Environmental Health and Safety (EHS) personnel.[16][18]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.[12]
-
Secondary Containment : Place the waste container in a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks.[19]
-
Segregation in Storage : Keep the container segregated from incompatible materials, particularly acids and oxidizers.[14]
-
Container Closure : The waste container must be kept tightly closed at all times, except when adding waste. Do not leave a funnel in the container opening.[12][16]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
